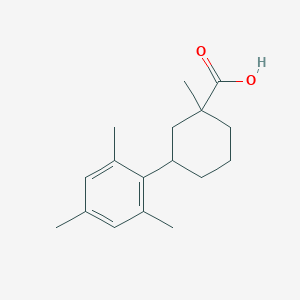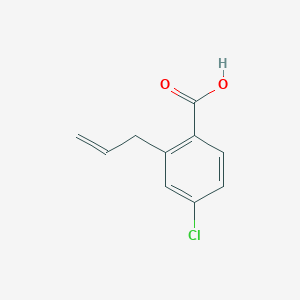
4-Chloro-2-(prop-2-en-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(prop-2-en-1-yl)benzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(prop-2-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(prop-2-en-1-yl)benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position.
Another method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation to obtain the desired purity.
化学反应分析
Types of Reactions
4-Chloro-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form a carboxylic acid group.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: this compound can be converted to 4-chloro-2-(carboxy)benzoic acid.
Reduction: The reduction of the chlorine atom can yield 2-(prop-2-en-1-yl)benzoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2-(prop-2-en-1-yl)benzoic acid has several
属性
CAS 编号 |
61436-77-9 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC 名称 |
4-chloro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
InChI 键 |
LBYXBQNLFBOYNM-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C=CC(=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
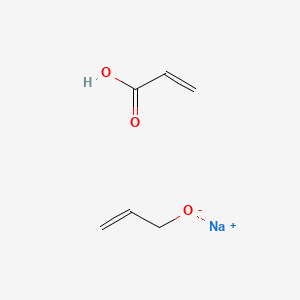


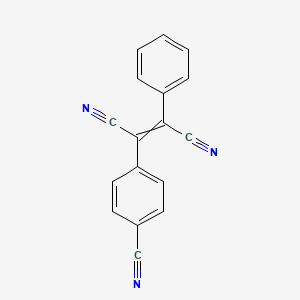
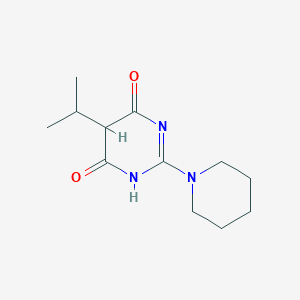
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)

